molecular formula C15H8ClF6NO2 B12584663 N-[2,4-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide CAS No. 634189-16-5

N-[2,4-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide

Cat. No.: B12584663
CAS No.: 634189-16-5
M. Wt: 383.67 g/mol
InChI Key: GVJQYFCJRPNYTJ-UHFFFAOYSA-N
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Description

N-[2,4-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide is a compound that has garnered significant interest in the fields of chemistry and pharmacology due to its unique structural features and potential applications. The presence of trifluoromethyl groups, a chloro substituent, and a hydroxybenzamide moiety contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2,4-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by subsequent functional group transformations.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-[2,4-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield quinones, while reduction of nitro groups results in amines .

Scientific Research Applications

N-[2,4-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2,4-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. It may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors .

Comparison with Similar Compounds

Uniqueness: N-[2,4-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. Its trifluoromethyl groups enhance its stability and lipophilicity, making it a valuable compound for various applications .

Properties

CAS No.

634189-16-5

Molecular Formula

C15H8ClF6NO2

Molecular Weight

383.67 g/mol

IUPAC Name

N-[2,4-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide

InChI

InChI=1S/C15H8ClF6NO2/c16-8-2-4-12(24)9(6-8)13(25)23-11-3-1-7(14(17,18)19)5-10(11)15(20,21)22/h1-6,24H,(H,23,25)

InChI Key

GVJQYFCJRPNYTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)NC(=O)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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